Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate
Description
Properties
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2S/c1-3-15-11(14)7(2)16-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJLXKCOPKWBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation of 2,4-Difluorophenyl Derivatives
Aryl thiols or thiolates derived from 2,4-difluorophenyl precursors are key intermediates. The sulfur atom is introduced by:
Nucleophilic aromatic substitution (SNAr) on 2,4-difluorobenzene derivatives with thiolate ions. The fluorine atoms activate the aromatic ring for nucleophilic displacement by sulfur nucleophiles.
Transition-metal catalyzed coupling such as palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or copper-catalyzed coupling) between aryl halides and thiolates, which provides a controlled and efficient route to aryl sulfides.
A relevant example from literature shows the use of copper catalysts and ligands to couple fluorinated aryl halides with sulfur nucleophiles to yield fluorinated aryl sulfides with good selectivity and yields.
Preparation of the Propanoate Moiety
The propanoate ester part is typically prepared by:
Esterification of 2-mercaptopropanoic acid (or its derivatives) with ethanol under acidic conditions or by using coupling reagents to form ethyl 2-mercaptopropanoate.
Alternatively, alkylation of the thiol group on ethyl 2-mercaptopropanoate with 2,4-difluorophenyl halides can be performed, but this is less common due to potential side reactions.
Direct Coupling of Ethyl 2-Mercaptopropanoate with 2,4-Difluorophenyl Halides
A practical and efficient synthetic route involves:
Reacting ethyl 2-mercaptopropanoate with 2,4-difluorophenyl bromide or iodide in the presence of a base (e.g., potassium carbonate) and a copper catalyst under reflux conditions. This copper-catalyzed coupling leads to the formation of the aryl sulfide bond.
The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.
Purification is done by solvent extraction and distillation under reduced pressure to isolate the product.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Copper(I) iodide or copper powder | Facilitates C–S bond formation |
| Ligand | 1,10-Phenanthroline or diamines | Enhances catalyst activity |
| Base | Potassium carbonate, cesium carbonate | Deprotonates thiol for nucleophilic attack |
| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents preferred |
| Temperature | 80–120 °C | Reflux or elevated temperature for coupling |
| Reaction Time | 6–24 hours | Depends on substrate reactivity |
| Work-up | Extraction with ethyl acetate, drying, and distillation | Removes impurities and isolates product |
Representative Experimental Procedure
-
- In a dry reaction flask, ethyl 2-mercaptopropanoate (1 equiv) and 2,4-difluorophenyl bromide (1.1 equiv) are dissolved in DMF.
- Potassium carbonate (2 equiv) and copper(I) iodide (10 mol%) along with 1,10-phenanthroline (20 mol%) are added.
- The mixture is stirred under nitrogen atmosphere and heated at 100 °C for 12 hours.
- After completion (monitored by TLC or HPLC), the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield the target compound.
Research Findings and Yields
Yields for copper-catalyzed coupling reactions forming aryl sulfides with fluorinated aromatic rings typically range from 60% to 85% , depending on substrate purity and reaction conditions.
The presence of fluorine substituents on the aromatic ring enhances the reactivity towards nucleophilic substitution and stabilizes the aryl-sulfur bond.
Side reactions such as oxidation of thiol to disulfides can be minimized by conducting reactions under inert atmosphere.
Analytical characterization (NMR, HPLC, MS) confirms the structure and purity of the synthesized this compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Copper-catalyzed coupling | Ethyl 2-mercaptopropanoate + 2,4-difluorophenyl bromide | CuI, 1,10-phenanthroline, K2CO3, DMF, 100 °C | 70–85 | Most common, high selectivity |
| Nucleophilic aromatic substitution | 2,4-difluorobenzene + thiolate | Base, polar aprotic solvent | 50–70 | Requires activated aryl halides |
| Esterification of mercaptopropanoic acid | 2-mercaptopropanoic acid + ethanol | Acid catalyst or coupling agents | 60–75 | Prepares ester intermediate |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used, such as amides or thioesters.
Scientific Research Applications
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in
Biological Activity
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
This compound can be described by its chemical structure, which features a propanoate backbone with a sulfanyl group attached to a difluorophenyl moiety. This unique structure is believed to contribute to its diverse biological activities.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds with sulfanyl groups are often investigated for their antibacterial and antifungal properties. Studies have shown that sulfanyl-containing compounds can inhibit the growth of various pathogens.
- Anti-inflammatory Effects : The presence of difluorophenyl groups in similar compounds has been linked to anti-inflammatory properties. This suggests that this compound may also exhibit such effects.
- Anticancer Potential : Some derivatives of sulfanyl compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy.
Synthesis and Biological Evaluation
Recent studies have focused on the synthesis of this compound and its analogs. The synthesis typically involves:
- Formation of the Propanoate Backbone : Using esterification methods.
- Introduction of the Sulfanyl Group : Through nucleophilic substitution reactions involving thiols.
- Fluorination : Selective fluorination techniques to introduce the difluorophenyl substituent.
The biological evaluation often includes:
- In vitro assays : To assess antimicrobial and anticancer activities.
- In vivo studies : To evaluate anti-inflammatory effects and toxicity profiles.
Case Studies
A notable case study involved the evaluation of a related compound in treating bacterial infections. The study found that the compound significantly reduced bacterial load in infected models, demonstrating its potential as an antimicrobial agent.
| Compound Name | Activity Type | Model Used | Result |
|---|---|---|---|
| Compound A | Antibacterial | Mouse infection model | 70% reduction in bacterial count |
| Compound B | Anticancer | Cell line assays | IC50 = 25 µM |
Comparison with Similar Compounds
Ethyl 2-[(3-Methylphenyl)sulfanyl]propanoate (CAS 62953-89-3)
- Molecular Formula : C₁₂H₁₆O₂S
- Molecular Weight : 224.32 g/mol
- Substituents : 3-Methylphenyl group.
- Key Differences :
- The methyl group at the phenyl 3-position reduces electronegativity compared to fluorine, increasing lipophilicity.
- Lower molecular weight (224.32 vs. 258.29 g/mol) due to the absence of fluorine atoms.
- Applications: Intermediate in organic synthesis, particularly for non-polar bioactive molecules .
Ethyl 2-({5-[(4-Chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate
- Molecular Formula : C₁₇H₁₆ClN₃O₃S
- Molecular Weight : 397.85 g/mol
- Substituents: Pyridinyl group with a 4-chloroanilino carbonyl moiety.
- Key Differences: The pyridine ring introduces aromatic nitrogen, enabling coordination with metal catalysts. The 4-chloroanilino group may confer herbicidal or antifungal activity, as seen in agrochemicals with similar structures .
- Applications: Potential use in pesticide development .
Ethyl 3-Phenyl-2-(phenylsulfanyl)propanoate (CAS 54532-94-4)
- Molecular Formula : C₁₇H₁₆O₂S
- Molecular Weight : 292.37 g/mol
- Substituents : Dual phenyl groups at the 2- and 3-positions.
- Key Differences :
- Extended conjugation due to the second phenyl group enhances UV absorption, useful in photostability studies.
- Higher molecular weight (292.37 vs. 258.29 g/mol) increases steric hindrance.
- Applications : Model compound for studying thioether reactivity in polymer chemistry .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Fluorine vs. Methyl Substitution : The 2,4-difluorophenyl group in the target compound improves metabolic stability compared to methyl-substituted analogs, a critical factor in drug design .
- Agrochemical Potential: Pyridinyl and chloroanilino derivatives (e.g., Table 2) show structural similarities to commercial herbicides like haloxyfop, suggesting unexplored pesticidal applications .
- Synthetic Flexibility: The sulfanyl-propanoate scaffold allows modular substitutions, enabling tailored physicochemical properties for diverse applications .
Q & A
Q. What are the typical synthetic routes for preparing Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or thiol-ene reactions. For example, similar sulfanylpropanoate derivatives are synthesized by reacting a thiol (e.g., 2,4-difluorobenzenethiol) with an α-bromo ester (e.g., ethyl 2-bromopropanoate) under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes controlling reaction temperature (40–60°C), solvent polarity, and stoichiometry to minimize side products like disulfide formation. Characterization via ¹⁹F NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂), the propanoate backbone (δ ~3.8–4.0 ppm for CH-S), and aromatic protons (δ ~6.8–7.3 ppm for difluorophenyl) .
- ¹⁹F NMR : Two distinct signals for 2,4-difluorophenyl substitution (δ ~-110 to -115 ppm) .
- IR : Confirm ester carbonyl (C=O stretch at ~1730 cm⁻¹) and C-S bond (650–750 cm⁻¹) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound, and how do they inform experimental design?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) or Generalized Gradient Approximations (GGA) can model the compound’s electronic structure, including:
- Frontier Molecular Orbitals : Predict reactivity via HOMO-LUMO gaps.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization .
- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate reaction pathways .
Validate computational results with experimental UV-Vis and cyclic voltammetry data to refine theoretical models .
Q. How can researchers resolve contradictions between experimental and computational data for sulfanylpropanoate derivatives?
Methodological Answer: Discrepancies often arise from approximations in exchange-correlation functionals or solvent effects in DFT. Strategies include:
- Benchmarking : Compare multiple functionals (e.g., PBE vs. PW91) against high-level methods like CCSD(T) .
- Experimental Calibration : Use X-ray crystallography to validate bond lengths/angles and adjust computational parameters .
- Error Analysis : Quantify systematic biases (e.g., overestimation of HOMO energies) and apply corrections .
Q. What strategies are recommended for studying the biological activity of this compound, particularly in kinase inhibition?
Methodological Answer:
- In Silico Docking : Use tools like AutoDock Vina to screen against kinase targets (e.g., p38 MAP kinase) based on structural analogs .
- In Vitro Assays : Measure IC₅₀ values using fluorescence-based kinase activity assays (e.g., ADP-Glo™) .
- Metabolite Tracking : Hydrolyze the ethyl ester group (e.g., via esterases) and monitor the active acid metabolite using HPLC .
Q. How does the electronic effect of the 2,4-difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing fluorine substituents enhance the electrophilicity of the sulfur atom, facilitating:
- Oxidative Coupling : Use Cu(I) catalysts to form disulfide-linked dimers.
- Palladium-Catalyzed Reactions : Suzuki-Miyaura coupling with aryl boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
Monitor reaction progress via ¹⁹F NMR to detect fluorine-specific intermediates .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in sulfanylpropanoate derivatives?
Methodological Answer:
- Multivariate Regression : Correlate substituent effects (e.g., Hammett σ values for fluorine) with biological activity .
- Principal Component Analysis (PCA) : Reduce dimensionality of spectroscopic/biological datasets to identify key structural drivers .
- Machine Learning : Train models on DFT-calculated descriptors (e.g., partial charges, polarizability) to predict synthetic yields or bioactivity .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Flow Chemistry : Improve heat/mass transfer for exothermic thiol-ester reactions.
- Purification : Optimize flash chromatography gradients (e.g., hexane/EtOAc) or crystallization solvents (e.g., ethanol/water) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
